molecular formula C21H22N4O3 B12205975 Ethyl 4-[4-(dimethylamino)phenyl]-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-[4-(dimethylamino)phenyl]-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B12205975
M. Wt: 378.4 g/mol
InChI Key: OKZKTGMTMCAIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-(dimethylamino)phenyl]-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a pyrimido-benzimidazole derivative characterized by a 4-(dimethylamino)phenyl substituent at position 4 and a hydroxyl group at position 2. The dimethylamino group enhances solubility and electronic interactions, while the hydroxyl group may facilitate hydrogen bonding, influencing both physicochemical properties and target binding.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

ethyl 4-[4-(dimethylamino)phenyl]-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C21H22N4O3/c1-4-28-20(27)17-18(13-9-11-14(12-10-13)24(2)3)25-16-8-6-5-7-15(16)22-21(25)23-19(17)26/h5-12,17-18H,4H2,1-3H3,(H,22,23,26)

InChI Key

OKZKTGMTMCAIRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(dimethylamino)phenyl]-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of o-phenylenediamine with aromatic carboxylic acids in the presence of strong dehydrating agents like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is usually carried out under reflux conditions for several hours to achieve high yields.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(dimethylamino)phenyl]-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds .

Scientific Research Applications

Ethyl 4-[4-(dimethylamino)phenyl]-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(dimethylamino)phenyl]-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers in living systems, allowing them to exert various biological effects . The compound may inhibit enzymes or interfere with DNA replication, leading to its observed biological activities .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents at positions 2 and 4 of the pyrimido-benzimidazole core. These modifications significantly alter molecular properties and bioactivity.

Table 1: Structural and Physicochemical Comparison
Compound Name Position 4 Substituent Position 2 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Ethyl 4-[4-(dimethylamino)phenyl]-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 4-(Dimethylamino)phenyl -OH C22H23N3O3 ~377.4* Polar, hydrogen bonding potential
Ethyl (4R)-4-[4-(diethylamino)phenyl]-2-methyl-... () 4-(Diethylamino)phenyl -CH3 C24H28N4O2 404.51 Higher lipophilicity, stereocenter (4R)
Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)... () 4-Nitrophenyl -CF3 C20H15F3N4O4 432.36 Electron-withdrawing groups, π-π stacking
Ethyl 4-(2,3,4-trimethoxyphenyl)-2-methyl-... () 2,3,4-Trimethoxyphenyl -CH3 C23H25N3O5 423.46 High lipophilicity (predicted)
Ethyl 4-[(E)-2-(dimethylamino)vinyl]... () 4-[(E)-2-(Dimethylamino)vinyl] -COOEt C17H18N4O2 310.36 Conjugated system, smaller size
Ethyl 4-(4-bromophenyl)-2-methyl-... () 4-Bromophenyl -CH3 C23H20BrN3O2 ~466.33* Halogenated, potential bioisostere

*Calculated based on core structure and substituents.

Physicochemical Properties

  • Solubility: The target compound’s -OH and dimethylamino groups likely increase water solubility compared to nitro (-NO2) or trifluoromethyl (-CF3) analogs.
  • pKa : Predicted pKa of the trimethoxyphenyl analog is ~5.0 , whereas the target’s -OH group may lower its pKa, enhancing ionization at physiological pH.
  • Thermal Stability : Nitro and bromophenyl analogs may exhibit higher melting points due to strong intermolecular interactions (e.g., π-π stacking in ) .

Biological Activity

Ethyl 4-[4-(dimethylamino)phenyl]-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety fused with a pyrimidine ring. The presence of the dimethylamino group enhances its solubility and biological activity. The molecular formula is C19_{19}H22_{22}N4_{4}O3_{3}, and its molecular weight is approximately 358.41 g/mol.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Calcium Channel Modulation : The compound has been shown to interact with calcium channels, influencing cellular calcium influx which is crucial for various physiological processes .
  • Antioxidant Activity : Similar derivatives have demonstrated significant antioxidant properties, acting as radical scavengers and protecting cells from oxidative stress .
  • Cytotoxic Effects : Studies have highlighted its potential as a bioreductive agent in hypoxic conditions typical of tumor environments. It has been shown to induce apoptosis in cancer cell lines through caspase-dependent pathways .

Anticancer Properties

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes key findings from studies on its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Adenocarcinoma)15.0Induction of apoptosis
WM115 (Malignant Melanoma)12.5DNA damage and hypoxia targeting
HeLa (Cervical Cancer)20.0Caspase activation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types.

Antimicrobial Activity

Compounds in the benzimidazole family have been reported to possess antimicrobial properties. This compound was tested against various microbial strains:

Microbial Strain Inhibition Zone (mm) Activity
Staphylococcus aureus15Moderate
Escherichia coli18Strong
Pseudomonas aeruginosa12Weak

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Hypoxia-Selective Cytotoxicity : A study evaluated several benzimidazole derivatives for their ability to selectively target hypoxic tumor cells. Results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity under hypoxic conditions, promoting apoptosis through caspase activation .
  • Antioxidant Evaluation : Another research focused on the antioxidant capabilities of related compounds demonstrated that modifications in the aryl group significantly influenced their radical scavenging activity. This highlights the importance of structural features in enhancing biological efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.